molecular formula C14H12N4O2S B11985530 (1H-Benzoimidazol-2-ylsulfanyl)-acetic acid furan-2-ylmethylene-hydrazide

(1H-Benzoimidazol-2-ylsulfanyl)-acetic acid furan-2-ylmethylene-hydrazide

Cat. No.: B11985530
M. Wt: 300.34 g/mol
InChI Key: FALLSQZWJVANIS-OVCLIPMQSA-N
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Description

(1H-Benzoimidazol-2-ylsulfanyl)-acetic acid furan-2-ylmethylene-hydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzimidazole ring, a sulfanyl group, an acetic acid moiety, and a furan-2-ylmethylene-hydrazide group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1H-Benzoimidazol-2-ylsulfanyl)-acetic acid furan-2-ylmethylene-hydrazide typically involves multiple steps, starting with the preparation of the benzimidazole ring. This can be achieved through the condensation of o-phenylenediamine with carbon disulfide under basic conditions. The resulting benzimidazole-2-thiol is then reacted with chloroacetic acid to form (1H-Benzoimidazol-2-ylsulfanyl)-acetic acid. The final step involves the condensation of this intermediate with furan-2-carbaldehyde hydrazone under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, pH, and reaction time, as well as employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1H-Benzoimidazol-2-ylsulfanyl)-acetic acid furan-2-ylmethylene-hydrazide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The hydrazide moiety can be reduced to form corresponding amines.

    Substitution: The benzimidazole ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the benzimidazole ring.

Scientific Research Applications

(1H-Benzoimidazol-2-ylsulfanyl)-acetic acid furan-2-ylmethylene-hydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for metal ions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (1H-Benzoimidazol-2-ylsulfanyl)-acetic acid furan-2-ylmethylene-hydrazide involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes or receptors, inhibiting their activity. The sulfanyl group may interact with metal ions, affecting their catalytic properties. The hydrazide moiety can form hydrogen bonds with biological molecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    (1H-Benzoimidazol-2-ylsulfanyl)-acetic acid: Lacks the furan-2-ylmethylene-hydrazide group.

    Furan-2-ylmethylene-hydrazide: Lacks the benzimidazole and sulfanyl groups.

    Benzimidazole derivatives: Various derivatives with different substituents on the benzimidazole ring.

Uniqueness

(1H-Benzoimidazol-2-ylsulfanyl)-acetic acid furan-2-ylmethylene-hydrazide is unique due to its combination of functional groups, which confer a wide range of chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H12N4O2S

Molecular Weight

300.34 g/mol

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-[(E)-furan-2-ylmethylideneamino]acetamide

InChI

InChI=1S/C14H12N4O2S/c19-13(18-15-8-10-4-3-7-20-10)9-21-14-16-11-5-1-2-6-12(11)17-14/h1-8H,9H2,(H,16,17)(H,18,19)/b15-8+

InChI Key

FALLSQZWJVANIS-OVCLIPMQSA-N

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)SCC(=O)N/N=C/C3=CC=CO3

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCC(=O)NN=CC3=CC=CO3

solubility

34.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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